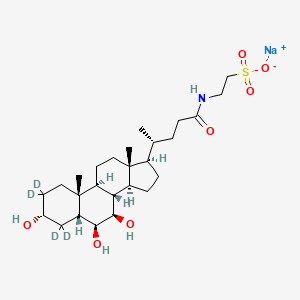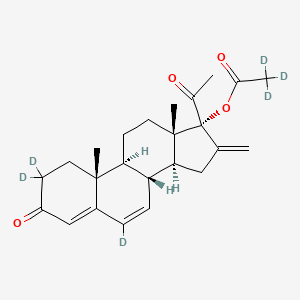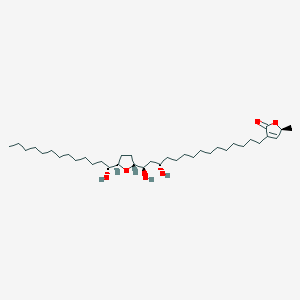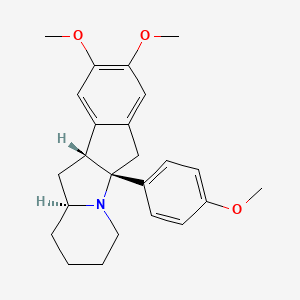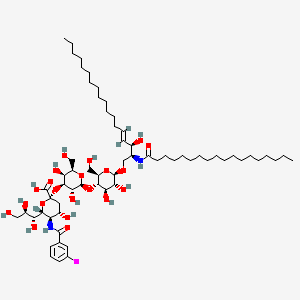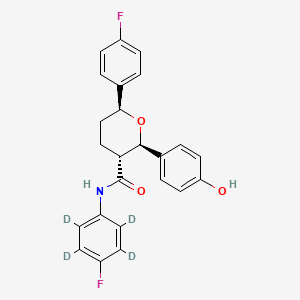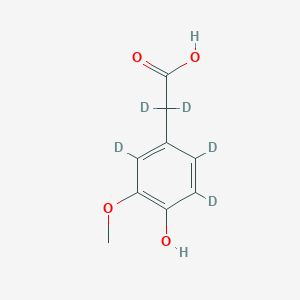
Homovanillic acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homovanillic acid-d5 is a deuterated form of homovanillic acid, a major catecholamine metabolite produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This compound is often used in scientific research to study dopamine metabolism and related neurological conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of homovanillic acid-d5 typically involves the incorporation of deuterium atoms into the homovanillic acid molecule. One common method is the use of deuterated reagents in the synthesis process. For example, starting from guaiacol and glyoxylic acid, the reaction can be carried out in the presence of deuterated sodium hydroxide solution to yield deuterated homovanillic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensures the purity and quality of the final product .
化学反応の分析
Types of Reactions
Homovanillic acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen atoms onto the aromatic ring .
科学的研究の応用
Homovanillic acid-d5 has a wide range of applications in scientific research:
作用機序
Homovanillic acid-d5 exerts its effects by mimicking the behavior of homovanillic acid in biological systems. It is involved in the metabolic pathway of dopamine, where it is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This pathway is crucial for the regulation of dopamine levels in the brain and is associated with various neurological functions and disorders .
類似化合物との比較
Similar Compounds
Vanillylmandelic acid: Another catecholamine metabolite used as a biomarker for neuroendocrine tumors.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar applications in research.
Uniqueness
Homovanillic acid-d5 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry studies. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-deuterated forms in complex biological samples .
特性
分子式 |
C9H10O4 |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2D,3D,4D,5D2 |
InChIキー |
QRMZSPFSDQBLIX-DVHRWRHBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])OC)O)[2H] |
正規SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


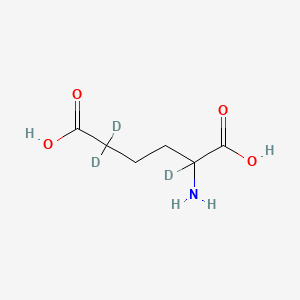
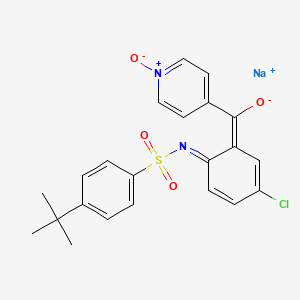
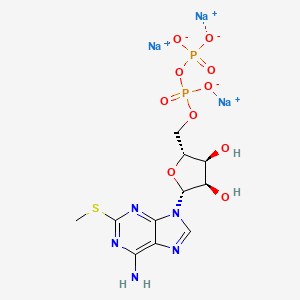
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)

